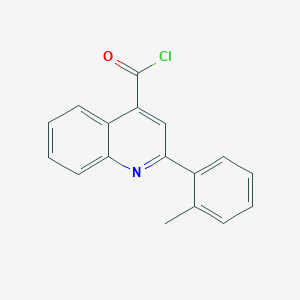

![molecular formula C7H11NO4 B2755483 5-氮杂螺[2.3]己烷盐酸盐 CAS No. 1638767-88-0](/img/structure/B2755483.png)

5-氮杂螺[2.3]己烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

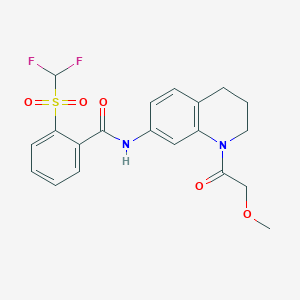

5-Azaspiro[2.3]hexane hemioxalate is a chemical compound with the CAS Number: 1638767-88-0 . It has a molecular weight of 256.3 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in a research paper . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . This frozen amino acid derivative was designed to further limit the rotation around the C3–C4 bond present in the azetidine derivative Ia by incorporating an appropriate spiro moiety . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .Molecular Structure Analysis

The IUPAC name of 5-Azaspiro[2.3]hexane hemioxalate is 5-azaspiro[2.3]hexane hemioxalate . The InChI code is 1S/2C5H9N.C2H2O4/c21-2-5(1)3-6-4-5;3-1(4)2(5)6/h26H,1-4H2;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis

5-Azaspiro[2.3]hexane hemioxalate is a solid at room temperature . It has a molecular weight of 256.3 .科学研究应用

先导化合物识别和药物发现中的早期优化

Micheli 等人 (2016) 的一项研究重点关注 1,2,4-三唑基 5-氮杂螺[2.4]庚烷作为强效和选择性多巴胺 D3 受体拮抗剂的开发。这些化合物表现出高选择性和亲和力,展示了它们在神经系统疾病药物开发早期的潜力。这些化合物的药代动力学特性得到表征,突出了它们的可开发性特性,以便进一步优化 (Micheli 等人,2016)。

合成应用和新型化合物合成

Adamovskyi 等人 (2014) 描述了 1-氧杂-6-氮杂螺[2.5]辛烷衍生物的不寻常重排,导致新型 5-取代 2-氮杂双环[3.1.0]己烷。此过程展示了氮杂螺环化合物的合成多功能性,提供了具有在药物化学和材料科学中潜在用途的结构多样的分子 (Adamovskyi 等人,2014)。

药物发现构建模块

正如 Guerot 等人 (2011) 所报道的,角向氮杂螺[3.3]庚烷的合成展示了宝石二氟和宝石二甲基变体的制备。这些构建模块对于新型候选药物的开发至关重要,说明了氮杂螺环在为文库或个体制备规模合成生成多样分子结构中的重要性 (Guerot 等人,2011)。

多样性导向合成

Wipf 等人 (2004) 通过多组分缩合探索了氮杂螺环的多样性导向合成。这种方法提供了快速获得杂环 5-氮杂螺[2.4]庚烷和其他变体的途径,用作药物发现的功能化支架。此类方法强调了氮杂螺环在生成具有重要生物学相关性的化合物文库中的用途 (Wipf 等人,2004)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Azaspiro[2.3]hexane hemioxalate involves the reaction of 1,6-diaminohexane with ethyl oxalate in the presence of acetic acid as a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.", "Starting Materials": [ "1,6-diaminohexane", "ethyl oxalate", "acetic acid", "hydrochloric acid" ], "Reaction": [ "Step 1: 1,6-diaminohexane is added to a mixture of ethyl oxalate and acetic acid.", "Step 2: The reaction mixture is heated under reflux for several hours.", "Step 3: The resulting product is cooled and treated with hydrochloric acid to obtain 5-Azaspiro[2.3]hexane hemioxalate.", "Step 4: The product is filtered, washed with water, and dried to obtain the final compound." ] } | |

| 1638767-88-0 | |

分子式 |

C7H11NO4 |

分子量 |

173.17 g/mol |

IUPAC 名称 |

5-azaspiro[2.3]hexane;oxalic acid |

InChI |

InChI=1S/C5H9N.C2H2O4/c1-2-5(1)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |

InChI 键 |

DYANGPKVXPSEQC-UHFFFAOYSA-N |

SMILES |

C1CC12CNC2.C1CC12CNC2.C(=O)(C(=O)O)O |

规范 SMILES |

C1CC12CNC2.C(=O)(C(=O)O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)

![4-Methyl-6-pyrrolidin-1-yl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2755407.png)

![[4-[(4-bromobenzyl)thio]-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2755409.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2,4-difluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2755411.png)

![(6-Methoxypyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2755415.png)

![6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2755418.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)

![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)